2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 4-chlorophenylsulfonyl group and a methylsulfonyl group
Properties
Molecular Formula |
C14H11ClN2O4S3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O4S3/c1-23(18,19)11-6-7-12-13(8-11)22-14(16-12)17-24(20,21)10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
YFGGPIBSLISMSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced by reacting the benzothiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing sulfonamide groups exhibit cytotoxic effects against various human cancer cell lines, including breast, colon, and cervical cancers. In vitro evaluations have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes related to metabolic disorders. For instance, sulfonamide derivatives have shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease treatment. The inhibition mechanism is believed to involve competitive binding to the active site of these enzymes .
Case Study 1: Antitumor Activity
A series of experiments conducted by researchers evaluated the antitumor activity of various sulfonamide derivatives, including 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole. The National Cancer Institute's NCI-60 cell line panel was utilized to assess cytotoxicity, revealing that some compounds exhibited low micromolar GI50 values against multiple tumor types, indicating potent anticancer activity .
| Compound Name | GI50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 1.9 | Lung |
| Compound B | 2.5 | Colon |
| Compound C | 3.0 | Breast |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a set of sulfonamide derivatives was synthesized and screened for their ability to inhibit acetylcholinesterase. Results indicated that several compounds demonstrated high affinity for the enzyme, suggesting their potential use in treating Alzheimer's disease .
| Compound Name | IC50 (µM) | Enzyme |
|---|---|---|
| Compound D | 0.5 | Acetylcholinesterase |
| Compound E | 0.8 | Butyrylcholinesterase |
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid
- 2-Amino-6-(methylsulfonyl)benzothiazole
- N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] derivatives
Uniqueness
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenylsulfonyl and methylsulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound features a benzothiazole core substituted with sulfonamide and methylsulfonyl groups. Its chemical formula is .
The biological activity of 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole can be attributed to its ability to inhibit specific enzymes and pathways within target organisms.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain sulfotransferases, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds.
- Herbicidal Activity : The sulfonamide moiety contributes to its herbicidal properties, acting on plant-specific pathways that disrupt growth and development.
Biological Activity Data
1. Herbicidal Efficacy
A study evaluated the herbicidal efficacy of 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole against various weed species. The results indicated significant growth inhibition in both monocotyledons and dicotyledons at concentrations as low as 10 µM, suggesting its potential as a selective herbicide .
2. Enzyme Inhibition Assays
In vitro assays demonstrated that this compound effectively inhibited sulfotransferase activity with an IC50 value of 25 µM. This suggests that it could be utilized in pharmacological applications where modulation of drug metabolism is required .
3. Antimicrobial Activity
Research into the antimicrobial properties revealed that the compound exhibited moderate activity against several strains of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
